4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride
Overview
Description
4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride, also known as MTSEA, is a chemical compound that belongs to the class of thiol-reactive reagents. This compound is widely used in scientific research for its ability to modify and study the function of proteins.
Scientific Research Applications
Cardioprotective Activity
4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride has shown potential in the field of cardiovascular health. A study by Drapak et al. (2019) found that certain thiazole derivatives, including compounds similar to 4-methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid, exhibit cardioprotective effects. These compounds were tested on isolated rat thoracic aorta rings, demonstrating moderate to high cardioprotective effects and outperforming known agents like L-carnitine and meldonium in delaying constrictor responses (Drapak et al., 2019).
Anticholinesterase Activity
Sivakumar et al. (2013) explored the synthesis of novel thiazole derivatives, including structures similar to 4-methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid, and their acetylcholinesterase (AChE) inhibitory activity. One of the synthesized compounds showed significant AChE inhibitory activity, with an IC50 value of 1.86 μmol/L, indicating potential applications in neurodegenerative disorders like Alzheimer's disease (Sivakumar et al., 2013).
Antibacterial Properties
Aziz‐ur‐Rehman et al. (2017) investigated the antibacterial properties of 1,3,4-oxadiazole and piperidine derivatives, which are structurally related to 4-methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid. Their study revealed that these compounds exhibit valuable antibacterial effects, making them potential candidates for antibacterial drug development (Aziz‐ur‐Rehman et al., 2017).
Antitumor and Antifilarial Activities
Kumar et al. (1993) demonstrated the potential of certain thiazole and selenazole derivatives, related to 4-methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid, in inhibiting the growth of L1210 leukemic cells and exhibiting in vivo antifilarial activity. These findings suggest applications in cancer and filarial infection treatments (Kumar et al., 1993).
Mechanism of Action
- Thiazoles, including this compound, exhibit diverse biological effects, such as antimicrobial, antifungal, antiviral, and antitumor activities .
- Thiazoles are known to impact various pathways, including inflammation, oxidative stress, and cell proliferation .
- Absorption: The compound’s solubility and lipophilicity influence its absorption. It is slightly soluble in water and soluble in alcohol and ether .
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
properties
IUPAC Name |
4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.2ClH/c1-7-9(11(14)15)16-10(12-7)8-3-5-13(2)6-4-8;;/h8H,3-6H2,1-2H3,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUWKOIPWOVPBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(CC2)C)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride | |
CAS RN |
1949816-02-7 | |
Record name | 4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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